N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multiple steps:
Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Phenyl Derivative: The sulfonylated morpholine is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Introduction of the Isoindoline Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, while the isoindoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
Uniqueness
Compared to similar compounds, N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the presence of the isoindoline moiety, which provides additional sites for interaction and functionalization. This makes it particularly versatile for applications in drug discovery and material science.
Properties
Molecular Formula |
C22H23N3O6S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C22H23N3O6S/c1-14-11-24(12-15(2)31-14)32(29,30)17-9-7-16(8-10-17)23-20(26)13-25-21(27)18-5-3-4-6-19(18)22(25)28/h3-10,14-15H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
UNVOMBNCEWWMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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